![molecular formula C15H14N4O2S B2377409 N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide CAS No. 2380040-01-5](/img/structure/B2377409.png)
N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide” is a compound that belongs to the class of triazole compounds . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of such compounds often involves the use of a variety of techniques and methods. For instance, some compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide” can be analyzed using various techniques such as 1H NMR and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving “N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide” can be complex and varied. For instance, some compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide” can be determined using various techniques such as IR absorption spectra and 1H-NMR spectrum .Propiedades
IUPAC Name |
N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-21-13-6-4-12(5-7-13)19-10-11(17-18-19)9-16-15(20)14-3-2-8-22-14/h2-8,10H,9H2,1H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCBOTZBXGOFJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)CNC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate](/img/structure/B2377327.png)
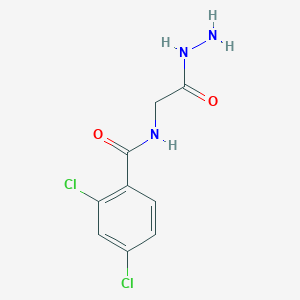
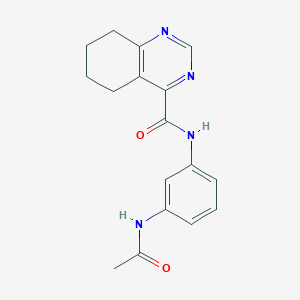
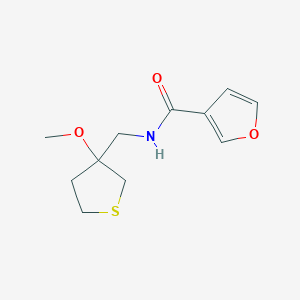
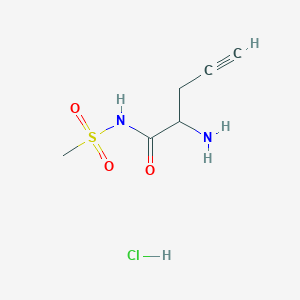
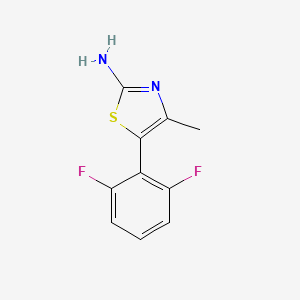
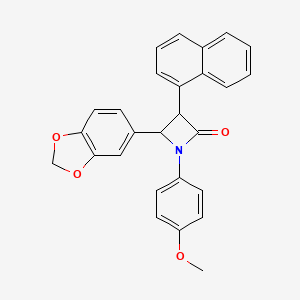
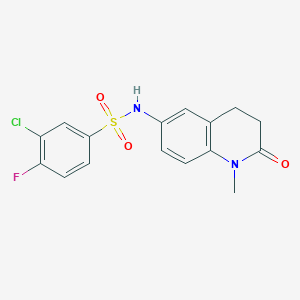
![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377344.png)
![4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2377345.png)
![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377346.png)
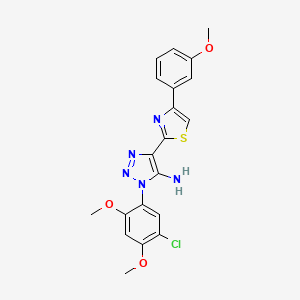
![2-((4-((4-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2377348.png)
![N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2377349.png)